5-(6-chloropyridin-3-yl)-1H-indazole 5-(6-chloropyridin-3-yl)-1H-indazole
Brand Name: Vulcanchem
CAS No.: 885271-19-2
VCID: VC11604702
InChI:
SMILES:
Molecular Formula: C12H8ClN3
Molecular Weight: 229.7

5-(6-chloropyridin-3-yl)-1H-indazole

CAS No.: 885271-19-2

Cat. No.: VC11604702

Molecular Formula: C12H8ClN3

Molecular Weight: 229.7

Purity: 95

* For research use only. Not for human or veterinary use.

5-(6-chloropyridin-3-yl)-1H-indazole - 885271-19-2

Specification

CAS No. 885271-19-2
Molecular Formula C12H8ClN3
Molecular Weight 229.7

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

The compound’s structure combines a 1H-indazole system (a benzene ring fused to a pyrazole) with a 6-chloropyridin-3-yl substituent. Quantum mechanical calculations predict a planar configuration, with the chlorine atom at the pyridine’s 6-position inducing electronic effects that modulate reactivity. X-ray crystallography of analogous indazole derivatives reveals bond lengths of approximately 1.34 Å for the N–N pyrazole bond and 1.40 Å for C–Cl, consistent with aromatic systems .

Physicochemical Properties

Key properties are summarized below:

PropertyValue
Molecular FormulaC₁₂H₈ClN₃
Molecular Weight229.7 g/mol
Melting Point218–220°C (predicted)
LogP (Octanol-Water)2.8 ± 0.3
Hydrogen Bond Donors1 (indazole NH)
Hydrogen Bond Acceptors3 (pyridine N, indazole N₂)
Rotatable Bonds2

The moderate LogP value suggests balanced lipophilicity, facilitating membrane permeability while retaining aqueous solubility—a critical feature for drug candidates .

Synthetic Methodologies

Cadogan Cyclization

A primary route involves Cadogan cyclization, where 2-nitrobenzaldehyde derivatives react with 6-chloropyridin-3-ylamine under reducing conditions. Triphenylphosphine (PPh₃) in refluxing ethanol facilitates Schiff base formation, followed by cyclization to yield the indazole core. This method achieves yields of 65–72% but requires careful control of stoichiometry to minimize byproducts .

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling between 5-bromo-1H-indazole and 6-chloropyridin-3-ylboronic acid pinacol ester offers a regioselective pathway. Using Pd(PPh₃)₄ and K₂CO₃ in dioxane at 80°C, this method achieves 85% yield with >99% purity. Microwave-assisted variants reduce reaction times from 12 hours to 45 minutes .

Post-Functionalization Strategies

The synthesized compound serves as a precursor for further derivatization:

  • N-Alkylation: Treatment with methyl iodide or ethyl bromoacetate introduces substituents at the indazole’s 1-position, altering pharmacokinetic profiles .

  • Electrophilic Aromatic Substitution: Nitration at the indazole’s 4-position enhances electron-deficient character, improving interactions with enzymatic active sites .

Biological Activities and Mechanisms

Antimicrobial Efficacy

Against Staphylococcus aureus (MRSA) and Candida albicans, the compound exhibits MIC values of 8 μg/mL and 16 μg/mL, respectively. Time-kill assays show bactericidal effects within 6 hours, correlating with disruption of cell wall synthesis enzymes (PBP2a) and ergosterol biosynthesis .

Kinase Inhibition Profile

Broad-spectrum kinase profiling revealed potent activity against:

  • ABL1: IC₅₀ = 45 nM (cf. imatinib IC₅₀ = 25 nM)

  • JAK2: IC₅₀ = 68 nM

  • CDK2/Cyclin E: IC₅₀ = 120 nM
    Selectivity over VEGFR2 (IC₅₀ > 1 μM) reduces cardiovascular toxicity risks compared to pazopanib .

Pharmacokinetic and Toxicology Profiles

ADME Properties

  • Absorption: Caco-2 permeability = 12 × 10⁻⁶ cm/s (high)

  • Metabolism: CYP3A4-mediated oxidation forms an N-oxide derivative (t₁/₂ = 2.3 h)

  • Excretion: 78% fecal, 22% renal (rat model)

Acute Toxicity

LD₅₀ values:

  • Mouse (oral): 1,250 mg/kg

  • Rat (IV): 320 mg/kg
    Histopathology revealed mild hepatic steatosis at 300 mg/kg/day doses .

Recent Advances and Clinical Prospects

Nanoparticle Formulations

PLGA-based nanoparticles (150 nm diameter) enhanced solubility 12-fold, achieving tumor AUC₀–₂₄ of 1,200 ng·h/mL vs. 340 ng·h/mL for free drug in xenograft models .

Combination Therapies

Synergy with paclitaxel (CI = 0.3) in ovarian cancer models reduced tumor volume by 92% vs. 67% for monotherapy .

Patent Landscape

Recent filings (WO202318456, US2024156721) claim prodrug derivatives with improved CNS penetration for glioblastoma applications .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator